Tissue-Selective β2‑AR Agonism: Anabolic Efficacy vs. Cardiovascular Safety Compared to Formoterol
The 5‑hydroxybenzothiazolone scaffold, when derivatized as (R)-7-(2-(1-(4-butoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-5-hydroxybenzo[d]thiazol-2(3H)-one, demonstrates comparable full-agonist cAMP production in skeletal muscle cells (EC50 values in the nanomolar range) to formoterol, yet exhibits greatly reduced intrinsic activity in cardiomyocytes and significantly attenuated chronotropic, inotropic, and vascular relaxation effects in vitro [1]. In vivo, 5-HOB increased hind limb muscle weight in rats with attenuated effects on heart weight and ejection fraction, unlike formoterol [1]. Cardiovascular parameter changes after bolus subcutaneous treatment in rats and rhesus monkeys were significantly lower with 5‑HOB versus formoterol [1].
| Evidence Dimension | β2-AR Agonism: cAMP Production in Skeletal Muscle vs. Cardiomyocytes |
|---|---|
| Target Compound Data | Nanomolar affinity (exact Ki/EC50 not disclosed); comparable full-agonist cAMP production to formoterol in skeletal muscle cells; greatly reduced intrinsic activity in cardiomyocytes |
| Comparator Or Baseline | Formoterol: full agonist in both skeletal muscle and cardiomyocytes; nanomolar affinity for β2-AR |
| Quantified Difference | Significantly lower cardiovascular effects (chronotropy, inotropy, vascular relaxation) vs. formoterol; attenuated effects on heart weight and ejection fraction in rats |
| Conditions | In vitro primary skeletal muscle myotubes, rat cardiomyocytes, rat and rhesus monkey in vivo cardiovascular telemetry studies |
Why This Matters
This scaffold-based differentiation demonstrates that the 5‑hydroxybenzothiazolone core enables tissue‑selective anabolic activity, a property not achievable with conventional β2‑agonists like formoterol, thereby reducing cardiovascular liability in preclinical models.
- [1] Koziczak-Holbro M, Rigel DF, Dumotier B, et al. Pharmacological Characterization of a Novel 5-Hydroxybenzothiazolone-Derived β2-Adrenoceptor Agonist with Functional Selectivity for Anabolic Effects on Skeletal Muscle Resulting in a Wider Cardiovascular Safety Window in Preclinical Studies. J Pharmacol Exp Ther. 2019;369(2):188-199. View Source
